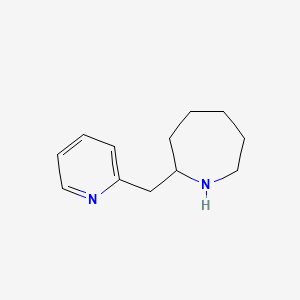

2-(Pyridin-2-ylmethyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the combination of a pyridine derivative and an azepane precursor. Various synthetic routes have been explored, including base-promoted reactions and transition metal-free methods . Researchers have developed efficient and environmentally benign approaches to access this compound, allowing for the preparation of libraries of novel heterocyclic compounds .

6.

Physical And Chemical Properties Analysis

8.

Aplicaciones Científicas De Investigación

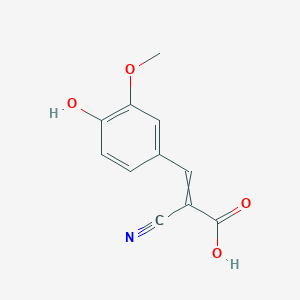

Anti-Fibrosis Drug Development

2-(Pyridin-2-ylmethyl)azepane: derivatives have shown promise in the development of anti-fibrotic drugs. These compounds have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis. Some derivatives exhibited better anti-fibrotic activities than existing drugs, indicating potential for further drug development .

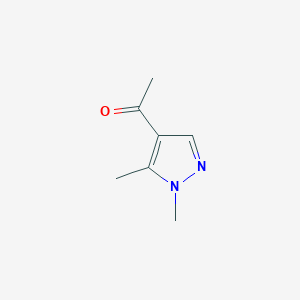

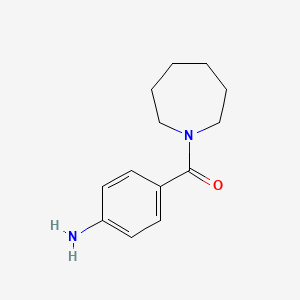

Synthesis of Aromatic Ketones

The compound serves as a precursor in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs, which are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis method has been developed using 2-(Pyridin-2-ylmethyl)azepane to produce these ketones through direct Csp3-H oxidation with water under mild conditions .

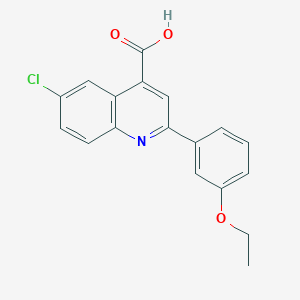

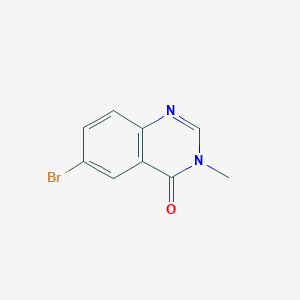

Medicinal Chemistry

In medicinal chemistry, 2-(Pyridin-2-ylmethyl)azepane is utilized to construct libraries of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

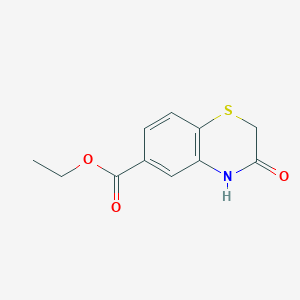

Organic Synthesis

This compound is also used in organic synthesis to create diverse types of heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the creation of compounds with potential applications in various fields of chemistry and biology .

Direcciones Futuras

- Drug Development : Consider its potential as a novel anti-fibrotic agent based on its inhibitory effects on collagen expression .

: Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMACVRBAKZRSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398253 |

Source

|

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

527674-23-3 |

Source

|

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.